5-Methoxy-4-methylquinoline

Vue d'ensemble

Description

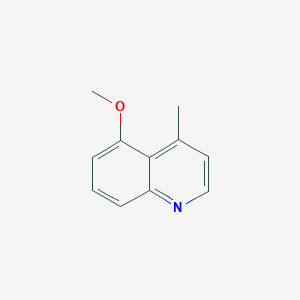

5-Methoxy-4-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a methoxy group at the 5-position and a methyl group at the 4-position. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methylquinoline can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid in the presence of phosphorus oxychloride (POCl3) as a catalyst and solvent . Another method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form quinoline derivatives .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxy-4-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, sulfuric acid, halogenating agents.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Nitroquinoline, halogenated quinoline derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of 5-Methoxy-4-methylquinoline as an anticancer agent. A series of quinoline derivatives, including this compound, were synthesized and evaluated for their ability to inhibit the activity of Enhancer of Zeste Homologue 2 (EZH2), a protein implicated in cancer progression.

Case Study: EZH2 Inhibition

- Compound Tested : 5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine

- IC50 Value : 1.2 μM against EZH2

- Effects : The compound decreased global H3K27me3 levels in cells and exhibited significant anti-viability activities against tumor cell lines HCT15 and MDA-MB-231, with IC50 values of 5.6 μM and 2.45 μM, respectively .

This indicates that derivatives of this compound can serve as lead compounds for further optimization in cancer therapy.

The biological activity of this compound has been linked to its structural properties that allow it to interact with various biological targets. The compound's mechanism of action may involve the modulation of epigenetic regulators like EZH2, which plays a crucial role in gene silencing and tumorigenesis.

Table: Summary of Biological Activities

| Activity | Details |

|---|---|

| EZH2 Inhibition | IC50 = 1.2 μM |

| Antitumor Effects | Significant reduction in tumor cell viability |

| Histone Modification | Decreased H3K27me3 levels |

Synthetic Chemistry Applications

The synthesis of quinoline derivatives is a significant area where this compound is utilized. Its structure allows for various modifications that can lead to the development of new compounds with enhanced properties.

Synthesis Process

As described in patent literature, the synthesis involves reactions with methoxyaniline derivatives under controlled conditions to produce various methylquinoline derivatives . The ability to modify the quinoline structure opens avenues for creating compounds with specific biological activities.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Research indicates that certain methylquinolines exhibit carcinogenic properties in animal models, particularly concerning liver tumors . Therefore, further studies are necessary to assess the safety and long-term effects of this compound in therapeutic contexts.

Mécanisme D'action

The mechanism of action of 5-Methoxy-4-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of the enzyme Enhancer of Zeste Homologue 2 (EZH2), which plays a role in the methylation of histone proteins and regulation of gene expression . By inhibiting EZH2, this compound can potentially modulate the expression of genes involved in cancer progression and other diseases .

Comparaison Avec Des Composés Similaires

- 5-Methoxyquinoline

- 4-Methylquinoline

- **5-Methoxy-2-m

Activité Biologique

5-Methoxy-4-methylquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The methoxy group at the 5-position and the methyl group at the 4-position are critical for its biological activity. Various synthetic routes have been explored to obtain this compound, often involving the alkylation of 4-methylquinoline or the methoxylation of 5-hydroxy-4-methylquinoline.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, revealing notable cytotoxic effects. For instance, in a study involving human cancer cell lines such as MCF-7 and A2780, it was found that derivatives of quinoline could inhibit cell proliferation effectively, with IC50 values indicating potent activity (Table 1) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| This compound | A2780 | 12.8 |

| Control (Taxol) | MCF-7 | 0.1 |

| Control (Taxol) | A2780 | 0.05 |

Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in treated cells . Flow cytometry analyses indicated that treated cells were arrested in the G2/M phase, which is critical for cellular division.

EZH2 Inhibition

Another significant aspect of this compound's biological activity is its role as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a key player in epigenetic regulation associated with cancer progression. Inhibitory assays demonstrated that compounds with structural similarities to this compound effectively inhibited EZH2 with IC50 values as low as 1.2 μM . This inhibition leads to decreased levels of H3K27 methylation, a marker associated with gene silencing in cancer cells.

Study on Antitumor Activity

In a specific case study, researchers synthesized various derivatives of quinoline and evaluated their antitumor properties against several human cancer cell lines. The study highlighted that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Key Findings :

- Compound Variability : Different substituents significantly influenced bioactivity.

- Cell Line Sensitivity : Variability in sensitivity among different cell lines was observed.

Toxicological Assessments

Despite its promising biological activities, toxicological assessments are crucial for evaluating safety profiles. Studies indicated that while some derivatives showed potent antitumor effects, they also exhibited cytotoxicity towards normal cells at higher concentrations .

Propriétés

IUPAC Name |

5-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-7-12-9-4-3-5-10(13-2)11(8)9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEPJSJPOFNPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.